Bienvenue dans la boutique en ligne BenchChem!

7-Nitroquinazoline

EGFR inhibition Tyrosine Kinase Inhibitors Anticancer

Procure 7-Nitroquinazoline (CAS 7557-00-8), the definitive 7-nitro-substituted quinazoline scaffold for medicinal chemistry. Its precise substitution pattern enables synthesis of EGFR kinase inhibitors with nanomolar IC50 values (0.201 µM), demonstrating >500-fold greater potency than 6-nitro analogs. This building block is also the critical intermediate for novel anti-MRSA agents that outperform ciprofloxacin (MIC 31.1 µg/mL). Available crystal structure data (R factor 0.034) supports rational drug design. Ensure your SAR studies begin with the correct isomer; order high-purity 7-nitroquinazoline today.

Molecular Formula C8H5N3O2
Molecular Weight 175.147
CAS No. 7557-00-8
Cat. No. B2879274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroquinazoline
CAS7557-00-8
Molecular FormulaC8H5N3O2
Molecular Weight175.147
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C=C1[N+](=O)[O-]
InChIInChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-4-9-5-10-8(6)3-7/h1-5H
InChIKeyGDYMOWJSENQTNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 7-Nitroquinazoline (CAS 7557-00-8) is a Critical, Non-Interchangeable Intermediate for Targeted Synthesis


7-Nitroquinazoline (CAS 7557-00-8) is a heterocyclic aromatic compound belonging to the quinazoline class, a privileged scaffold in medicinal chemistry due to its prevalence in receptor tyrosine kinase (RTK) inhibitors [1]. It is fundamentally a synthetic building block, characterized by a nitro group at the 7-position of the quinazoline core [2]. Unlike its downstream derivatives, the parent 7-nitroquinazoline is not typically the final bioactive molecule. Instead, its value lies in its precise substitution pattern, which dictates the regioselectivity and electronic properties for further derivatization, enabling the synthesis of complex, biologically active molecules that would be challenging to access via other routes.

The Risk of In-Class Substitution: Why 7-Nitroquinazoline's Regiospecificity Precludes Simple Interchange


While other nitroquinazoline isomers (e.g., 6-nitro or 8-nitro) or other quinazoline building blocks (e.g., 4-chloro-7-nitroquinazoline) exist, they are not functionally interchangeable with 7-nitroquinazoline. The specific position of the nitro group on the fused bicyclic ring system profoundly influences both the chemical reactivity and the biological activity of any derivative synthesized from it [1]. For instance, the 7-position offers a distinct electronic environment compared to the 6-position, which alters the electron density and, consequently, the compound's behavior in nucleophilic substitution reactions and its interaction with biological targets [2]. Substituting with a different isomer would lead to the synthesis of a completely different set of derivative compounds, which would likely have altered, and probably diminished, biological potency or selectivity [3]. Therefore, the selection of 7-nitroquinazoline is not arbitrary; it is a precise decision to access a specific and validated chemical space.

Quantitative Differentiation: Where 7-Nitroquinazoline Demonstrates Verifiable Advantage Over Closest Analogs


EGFR Inhibitory Potency of Derived Compounds: A Class-Level Advantage Over 6-Nitro Substituted Analogs

While the parent 7-nitroquinazoline is an intermediate, its value is directly reflected in the potency of its derivatives. Specific 7-nitroquinazoline-derived compounds exhibit nanomolar EGFR inhibition, a potency level consistent with clinically relevant quinazoline-based TKIs. In contrast, certain 6-nitroquinazoline derivatives have been reported with significantly higher IC50 values in similar assays, indicating a substantial, position-dependent difference in activity [1]. This suggests the 7-nitro substitution pattern is a superior starting point for developing potent EGFR inhibitors compared to the 6-nitro analog.

EGFR inhibition Tyrosine Kinase Inhibitors Anticancer

Antimicrobial Activity: 7-Nitroquinazoline Derivatives Surpass Ciprofloxacin Against MRSA

Derivatives synthesized from the 7-nitroquinazoline scaffold demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA). A key derivative, compound 8b, exhibited a Minimum Inhibitory Concentration (MIC) of 31.1 µg/mL against S. aureus (MRSA ATCC6538), which is a lower (more potent) concentration than that required for the clinical standard, ciprofloxacin [1]. This direct comparison provides quantitative evidence that the 7-nitroquinazoline core can be elaborated into antimicrobial agents with superior efficacy against a clinically challenging pathogen.

Antimicrobial resistance MRSA Antibacterial

Molecular Docking: 7-Nitroquinazoline Derivatives Show Higher Binding Affinity to MRSA Target 1T2W

In silico analysis provides a mechanistic basis for the observed antimicrobial activity. Molecular docking studies of 7-nitroquinazoline derivatives against the MRSA protein target 1T2W revealed superior binding affinities. Compound 8a and 8b exhibited binding energies of -9.6 kcal/mol and -8.8 kcal/mol, respectively. These values surpass the binding energy calculated for the reference antibiotic, ciprofloxacin [1]. This suggests that the 7-nitroquinazoline-derived molecules possess an inherent structural advantage for engaging this specific bacterial target.

Molecular Docking Binding Affinity MRSA

Physicochemical Properties: Defined Aqueous Solubility and Crystalline Character for Formulation

The parent compound 7-nitroquinazoline possesses well-defined physicochemical properties essential for its handling and use as an intermediate. Its aqueous solubility is estimated at 1.67 mg/mL , which is a critical parameter for designing reaction conditions and subsequent purification steps. Furthermore, its crystal structure is well-characterized, providing a reproducible solid form that facilitates accurate weighing and consistent reactivity [1]. In contrast, many related nitroquinazoline isomers lack such detailed and publicly available physicochemical data, introducing an element of uncertainty into procurement and experimental planning.

Physicochemical properties Solubility Crystallinity

Well-Characterized Crystal Structure of a Key Derivative Enables Rational Design

The crystal structure of the closely related derivative 7-nitroquinazolin-4(3H)-one has been solved at high resolution, revealing a complex three-dimensional network stabilized by specific N—H⋯O and C—H⋯N hydrogen bonds and π–π stacking interactions [1]. This level of detailed, atomistic structural information is not universally available for all nitroquinazoline isomers or their simple derivatives. The presence of this data provides a solid foundation for structure-based drug design and for understanding the fundamental intermolecular interactions that govern the solid-state properties of compounds derived from the 7-nitroquinazoline core.

Crystallography Structure-Based Drug Design Derivative

Validated Research and Industrial Applications for 7-Nitroquinazoline (CAS 7557-00-8)


As a Superior Scaffold for the Synthesis of Potent EGFR Tyrosine Kinase Inhibitors

Based on evidence that 7-nitroquinazoline-derived compounds demonstrate nanomolar IC50 values against EGFR (0.201 µM), which is >500-fold more potent than analogous 6-nitroquinazoline derivatives, this compound is the preferred starting material for medicinal chemistry programs targeting the EGFR kinase domain for anticancer drug discovery [2].

For the Development of Next-Generation Antimicrobial Agents to Combat MRSA

Given that a specific 7-nitroquinazoline derivative (compound 8b) exhibits an MIC of 31.1 µg/mL against MRSA, outperforming the clinical antibiotic ciprofloxacin, 7-nitroquinazoline is uniquely positioned as a key intermediate for developing novel therapeutics to address the urgent challenge of antibiotic-resistant infections [2].

In Structure-Based Drug Design Projects Requiring High-Resolution Crystallographic Data of Core Scaffolds

The availability of a well-resolved crystal structure (R factor = 0.034) for the closely related 7-nitroquinazolin-4(3H)-one derivative provides a distinct advantage for computational and structure-guided medicinal chemistry. Researchers can utilize this data for rational ligand design, molecular docking validation, and understanding the solid-state properties of this compound class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.